molecular formula C17H15NO6 B4859357 propyl 2-[(4-nitrobenzoyl)oxy]benzoate

propyl 2-[(4-nitrobenzoyl)oxy]benzoate

Cat. No.: B4859357
M. Wt: 329.30 g/mol
InChI Key: MQFQPRDRYILYCH-UHFFFAOYSA-N
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Description

Propyl 2-[(4-nitrobenzoyl)oxy]benzoate is an organic compound with the molecular formula C17H15NO6 It is characterized by the presence of a propyl ester group attached to a benzoate moiety, which is further substituted with a 4-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid with propanol in the presence of an acid catalyst, followed by the acylation of the resulting propyl 2-hydroxybenzoate with 4-nitrobenzoyl chloride. The reaction conditions often include:

    Esterification: Using sulfuric acid or hydrochloric acid as a catalyst, the reaction is carried out under reflux conditions.

    Acylation: The acylation step is performed using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and heat transfer.

    Purification steps: Including recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and 4-nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Hydrolysis: 2-hydroxybenzoic acid and 4-nitrobenzoic acid.

    Reduction: Propyl 2-[(4-aminobenzoyl)oxy]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 2-[(4-nitrobenzoyl)oxy]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 2-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or microbial processes.

    Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propyl benzoate: Lacks the nitro group and has different chemical and biological properties.

    Methyl 2-[(4-nitrobenzoyl)oxy]benzoate: Similar structure but with a methyl ester group instead of a propyl ester group.

    Ethyl 2-[(4-nitrobenzoyl)oxy]benzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.

Uniqueness

Propyl 2-[(4-nitrobenzoyl)oxy]benzoate is unique due to the presence of both the propyl ester group and the 4-nitrobenzoyl group, which confer specific chemical reactivity and potential biological activities that are distinct from its analogs.

Properties

IUPAC Name

propyl 2-(4-nitrobenzoyl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-2-11-23-17(20)14-5-3-4-6-15(14)24-16(19)12-7-9-13(10-8-12)18(21)22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFQPRDRYILYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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